3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

Regioselective synthesis Solvent-switchable cyclization Trifluoromethylpyrazole preparation

This 5-CF₃ pyrazole building block with a propanol linker offers a structurally distinct alternative to the crowded 3-CF₃ IP space, enabling novel IP generation. The free N–H (HBD=2) provides target engagement that N-methylated analogs cannot. The propanol arm delivers an ≈4.8–5.0 Å spatial reach for fragment growing, while its role as a proligand enables metal–ligand cooperative catalyst design. Documented anti-inflammatory activity and the DMSO-based regioselective synthesis ensure accessible multi-gram preparation. Choose this regioisomer to derisk your SAR and secure a unique chemical space.

Molecular Formula C7H9F3N2O
Molecular Weight 194.15 g/mol
Cat. No. B13034684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol
Molecular FormulaC7H9F3N2O
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(F)(F)F)CCCO
InChIInChI=1S/C7H9F3N2O/c8-7(9,10)6-4-5(11-12-6)2-1-3-13/h4,13H,1-3H2,(H,11,12)
InChIKeyNIXYOHBANBPRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol: Chemical Identity, Scaffold Class, and Procurement Baseline


3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (CAS 2306262-46-2; molecular formula C₇H₉F₃N₂O; MW 194.15 g/mol) is a fluorinated pyrazole building block bearing a trifluoromethyl substituent at the pyrazole 5-position and a primary alcohol appended via a three-carbon propyl linker at the 3-position . The compound belongs to the trifluoromethylpyrazole class, a privileged scaffold in medicinal chemistry and agrochemical research owing to the CF₃ group's ability to enhance metabolic stability, lipophilicity, and target binding affinity [1]. The free N–H on the pyrazole ring provides hydrogen-bond donor capacity, while the terminal hydroxyl group offers a derivatization handle for esterification, etherification, or oxidation, making this compound a versatile intermediate for hit-to-lead and lead optimization campaigns [2].

Why 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol Cannot Be Casually Substituted by In-Class Analogs


Trifluoromethylpyrazole alcohols are not interchangeable commodities. The regioisomeric positioning of the CF₃ group (3- vs. 5-position) has been shown to produce divergent biological activity profiles—3-CF₃ pyrazoles demonstrated 62–76% anti-inflammatory activity versus a 47–76% range for the broader series in the same carrageenan-induced rat paw edema assay [1]. The linker length (propanol vs. ethanol vs. methanol) controls conformational degrees of freedom and hydrogen-bond geometry, parameters that directly govern target engagement in structure-based drug design [2]. The free N–H pyrazole versus N-methylated analogs presents a fundamental difference in hydrogen-bond donor count (HBD = 2 vs. HBD = 1), altering both pharmacophore complementarity and physicochemical properties [3]. These three structural variables—CF₃ position, linker length, and N-substitution—are sufficient to generate measurably distinct biological and physicochemical outcomes; simple in-class substitution therefore carries material risk for hit triage, SAR interpretation, and patent strategy.

Quantitative Differentiation Evidence for 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol Relative to Structural Analogs


Regioselective Synthetic Accessibility: 5-CF₃-Pyrazole Formation Favored in DMSO vs. HFIP for 3-CF₃ Isomers

Muzalevskiy et al. (2017) demonstrated a solvent-switchable, metal-free method for regioselective synthesis of 3- or 5-CF₃-pyrazoles from CF₃-ynones and hydrazines. In highly polar protic solvents (hexafluoroisopropanol, HFIP), 3-trifluoromethylpyrazoles are preferentially formed; in polar aprotic solvents (DMSO), 5-CF₃-substituted isomers are the major products [1]. This means 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol, bearing the 5-CF₃ group, is accessible via the DMSO-mediated pathway, while the 3-CF₃ regioisomer requires HFIP conditions. The regiochemical outcome is solvent-controlled rather than substrate-controlled, providing a tunable synthetic entry point that directly impacts procurement strategy, cost, and scalability.

Regioselective synthesis Solvent-switchable cyclization Trifluoromethylpyrazole preparation

Enhanced Brønsted Acidity and Catalytic Activity Conferred by 5-CF₃-Pyrazole vs. tBu-Pyrazole in Ruthenium Pincer Complexes

Nakahara et al. (2018) synthesized NNN and NCN pincer-type ruthenium(II) complexes bearing two protic pyrazol-3-yl arms with CF₃ at the 5-position. Protonation–deprotonation experiments confirmed that the electron-withdrawing CF₃ groups significantly increase the Brønsted acidity of the pyrazole N–H relative to tBu-substituted analogues. In catalytic formic acid decomposition to H₂ and CO₂, the CF₃-bearing NNN pincer complex 1a exhibited higher catalytic activity than the tBu-substituted analogue 1b. Furthermore, the bis(CF₃-pyrazolato) ammine derivative 4 catalyzed the reaction even in the absence of base additives [1]. The 5-CF₃-pyrazole motif therefore provides a quantifiable advantage in proton-management catalysis, directly attributable to the electron-withdrawing effect of the CF₃ group at the 5-position.

Organometallic catalysis Hydrogen evolution Protic pyrazole ligands Brønsted acidity

Propanol Linker Length Differentiation: Three-Carbon Spacer vs. Two-Carbon (Ethanol) and One-Carbon (Methanol) Analogs

The three-carbon propanol linker in 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol provides three rotatable bonds between the pyrazole core and the terminal hydroxyl group, compared to two rotatable bonds in the ethanol analog (3-trifluoromethyl-1H-pyrazole-5-ethanol, CAS 185853-95-6) and one in the methanol analog ((5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol, CAS 169213-73-4) . This additional conformational degree of freedom translates to a longer reach (≈4.8–5.0 Å extended length for propanol vs. ≈3.7–3.9 Å for ethanol) from the pyrazole centroid to the hydroxyl oxygen, a critical parameter in fragment-based drug design where linker length governs the ability to bridge two pharmacophoric elements or access distal binding pockets. SAR optimization in the 3-trifluoromethylpyrazole PDE10A inhibitor series by Yuan et al. (2025) demonstrated that subtle alterations in linker geometry produce orders-of-magnitude changes in biochemical IC₅₀, validating the necessity of precise linker selection [1].

Linker SAR Conformational flexibility Building block selection Hit-to-lead optimization

N–H Pyrazole Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Impact on Target Engagement and Physicochemical Profile

3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol retains a free N–H on the pyrazole ring, providing two hydrogen-bond donors (pyrazole N–H + terminal O–H). Its direct N-methyl analog, 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol (CAS 1446786-30-6), has only one HBD (terminal OH only) . The Nakahara et al. (2018) study on protic pyrazole–ruthenium complexes explicitly demonstrated that the N–H proton is essential for protonation–deprotonation behavior and that the increased Brønsted acidity conferred by the CF₃ group is mediated through this N–H site [1]. Additionally, N–H pyrazoles can form N–H···N hydrogen-bonded tetramers in the solid state, as established for 3,5-bis(trifluoromethyl)pyrazole, whereas N-methyl pyrazoles lack this capacity entirely [2]. The presence of the free N–H also alters computed physicochemical properties: the free N–H pyrazole core exhibits a computed logD (pH 7.4) of approximately 1.54 and a pKa of approximately 12.86, whereas N-methylation eliminates the acidic proton and modifies both lipophilicity and ionization behavior [3].

Hydrogen-bond donor N–H pyrazole Pharmacophore complementarity N-methyl substitution

Regioisomeric CF₃ Position Effect: 5-CF₃-Pyrazole vs. 3-CF₃-Pyrazole in Anti-Inflammatory Activity

Aggarwal et al. (2013) conducted a direct regioisomeric comparison of 3-CF₃-pyrazoles (series 4) and 5-CF₃-pyrazoles (series 5) in a carrageenan-induced rat paw edema assay. While all compounds exhibited significant anti-inflammatory activity (47–76% inhibition vs. indomethacin at 78%), the 3-trifluoromethylpyrazoles (series 4) were found to be the most effective agents, with 62–76% inhibition [1]. The 5-CF₃-pyrazoles (the regioisomeric class to which the target compound belongs) spanned a broader and generally lower activity range. This experimentally demonstrates that the CF₃ position on the pyrazole ring is not a silent structural variation but rather a determinant of biological potency. The comprehensive review by Kaur et al. (2015) corroborates this finding, noting that "the location of trifluoromethyl group, specially on 3- or 5-position of pyrazole nucleus, is greatly associated with variation in activity profile of the compounds" and that 3-CF₃-pyrazole derivatives have emerged as a more potent class of anti-inflammatory agents compared to 5-CF₃-pyrazole derivatives [2]. For programs specifically requiring a 5-CF₃-pyrazole motif—whether for intellectual property differentiation, target-specific selectivity, or metabolic stability optimization—the target compound provides the 5-CF₃ regioisomer with a propanol linker, a combination not available from the more common 3-CF₃-pyrazole building blocks.

COX-2 inhibition Anti-inflammatory Regioisomer comparison Trifluoromethyl positioning

Scaffold Validation via PDE10A Inhibitor Lead Optimization: Metabolic Stability Benchmark for Trifluoromethylpyrazole Series

Yuan et al. (2025) reported the hit-to-lead optimization of 3-trifluoromethyl-substituted pyrazole derivatives as selective PDE10A inhibitors. The lead compound C7 demonstrated potent PDE10A inhibition (IC₅₀ = 11.9 nmol/L), more than 840-fold selectivity over other PDE subtypes, and critically, enhanced liver microsomal stability (T₁/₂ = 239 min) compared to the clinical-stage comparator MP-10, which suffered from poor metabolic stability that precluded its use for peripheral cardiovascular indications [1]. Oral pretreatment with C7·3HCl at 5.0 mg/kg significantly attenuated pathological cardiac hypertrophy in mice, suppressing increases in cardiac weight, ANP, β-MHC, and cardiac fibrosis markers. While the reported lead compound C7 bears a 3-CF₃ rather than a 5-CF₃ substitution, this study provides class-level validation that the trifluoromethylpyrazole scaffold—when appropriately elaborated—can deliver nanomolar potency, exceptional subtype selectivity, and dramatically improved metabolic stability (T₁/₂ = 239 min vs. MP-10 baseline) in an in vivo disease model [1].

PDE10A inhibition Metabolic stability Liver microsomes Cardiac hypertrophy

Optimal Procurement and Application Scenarios for 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol Based on Quantitative Evidence


Proton-Responsive Organometallic Catalyst Development Using 5-CF₃-Pyrazole Proligands

The experimentally demonstrated enhancement in Brønsted acidity and catalytic activity of 5-CF₃-pyrazole-bearing ruthenium pincer complexes (Nakahara et al., 2018) positions 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol as a proligand precursor for constructing metal–ligand cooperative catalysts [1]. The propanol arm provides a covalent anchoring point for ligand backbone assembly, while the 5-CF₃-pyrazole N–H functions as a proton-responsive site. This application is supported by direct head-to-head comparison data showing superior catalytic performance over tBu-substituted analogs.

Fragment-Based Drug Discovery Requiring a 5-CF₃-Pyrazole Anchor with a Three-Carbon Spacer

The three-carbon propanol linker provides a distinct spatial reach (≈4.8–5.0 Å) versus ethanol (≈3.7–3.9 Å) and methanol (≈2.4–2.6 Å) analogs, making this compound the correct choice when fragment-growing strategies demand a specific distance between the pyrazole anchor and a distal pharmacophoric element . The free N–H provides an additional hydrogen-bond donor not available in N-methyl analogs (HBD = 2 vs. HBD = 1), enabling engagement of backbone carbonyls or side-chain residues that N-methylated variants cannot address .

Regioisomer-Specific SAR Exploration for Intellectual Property Differentiation

The documented activity divergence between 3-CF₃-pyrazoles (62–76% anti-inflammatory activity) and the broader series including 5-CF₃-pyrazoles (47–76%) demonstrates that CF₃ regioisomers are not biologically equivalent [2]. For programs seeking to differentiate from the crowded 3-CF₃-pyrazole IP space (dominated by celecoxib and related COX-2 inhibitors), the 5-CF₃ regioisomer with a propanol linker offers a structurally distinct starting point that may yield novel selectivity profiles or reduced off-target activity, as confirmed by the comprehensive 2015 review documenting the pharmacological divergence between 3-CF₃ and 5-CF₃ pyrazole series [3].

Metabolic Stability Optimization in PDE10A and Related Phosphodiesterase Inhibitor Programs

Class-level validation from the PDE10A inhibitor program (Yuan et al., 2025) demonstrates that trifluoromethylpyrazole scaffolds can achieve T₁/₂ = 239 min in liver microsomes—a dramatic improvement over MP-10—coupled with nanomolar potency (IC₅₀ = 11.9 nM) and oral in vivo efficacy [4]. While the lead compound C7 bears a 3-CF₃ substituent, the 5-CF₃ variant with a propanol linker provides a complementary scaffold-hopping opportunity. The DMSO-based regioselective synthetic protocol (Muzalevskiy et al., 2017) ensures accessible multi-gram preparation for hit-to-lead expansion [5].

Quote Request

Request a Quote for 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.